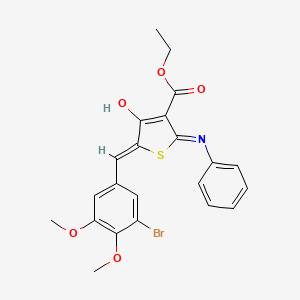![molecular formula C23H14F2N2O2S B11596225 N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B11596225.png)
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a xanthene core, a thiazole ring, and a difluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 2,4-difluoroaniline with a suitable thioamide under acidic conditions.
Xanthene Core Synthesis: The xanthene core is often prepared via the condensation of resorcinol with phthalic anhydride in the presence of a strong acid like sulfuric acid.
Coupling Reaction: The final step involves coupling the thiazole derivative with the xanthene core using a carboxylation reaction, typically facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the xanthene core, potentially converting it to an alcohol.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases due to its ability to interact with specific biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications:
Wirkmechanismus
The mechanism of action of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The difluorophenyl group enhances its binding affinity, while the thiazole ring can participate in hydrogen bonding and other interactions. The xanthene core contributes to the overall stability and bioavailability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylamide
- N-(4-fluorophenyl)-2-bromo-benzamide
- Acetamide, N-(2,4-difluorophenyl)-
Uniqueness
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide stands out due to its unique combination of a xanthene core and a thiazole ring, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group further enhances its reactivity and potential as a pharmaceutical agent.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
Molekularformel |
C23H14F2N2O2S |
|---|---|
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C23H14F2N2O2S/c24-13-9-10-14(17(25)11-13)18-12-30-23(26-18)27-22(28)21-15-5-1-3-7-19(15)29-20-8-4-2-6-16(20)21/h1-12,21H,(H,26,27,28) |
InChI-Schlüssel |
JOTROAABIXJNRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC(=CS4)C5=C(C=C(C=C5)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-(3-chlorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596158.png)
![2-amino-4-[4-(benzyloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11596160.png)
![2-methoxyethyl 5-[4-(benzyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596161.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596166.png)

![2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B11596178.png)
![(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11596181.png)
![(5Z)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11596183.png)
![5'-Allyl 3'-ethyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11596187.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11596198.png)
![3-[5-(4-methylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B11596205.png)
![2,5-Bis(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11596213.png)
![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11596218.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea](/img/structure/B11596227.png)
